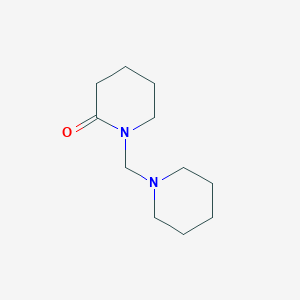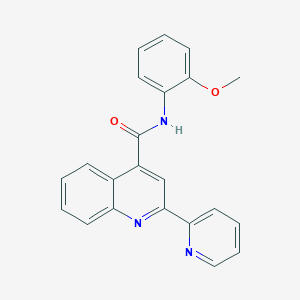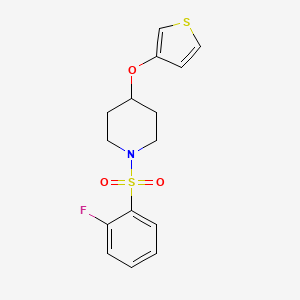
2-(naphthalen-1-yl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(naphthalen-1-yl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide" is a complex molecule that appears to be related to a family of compounds with diverse biological activities. While the specific compound is not directly mentioned in the provided papers, the structural motifs present in the compound, such as the naphthalene ring and the pyrazole moiety, are found in various contexts within the literature.
Synthesis Analysis
The synthesis of compounds related to "2-(naphthalen-1-yl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide" is not explicitly detailed in the provided papers. However, the papers do discuss related compounds, such as N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, which contains a naphthalene ring and an acetamide group, similar to the compound . The synthesis of such compounds typically involves the formation of the naphthalene core followed by functionalization with the appropriate substituents.
Molecular Structure Analysis
The molecular structure of compounds with naphthalene rings, as seen in the provided papers, indicates that these rings tend to be planar, which is a common characteristic of aromatic systems . The orientation of substituents on the naphthalene ring can influence the overall conformation and properties of the molecule. For example, in N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide, the side chain orientation allows the amide and aromatic groups to be approximately parallel .
Chemical Reactions Analysis
The chemical reactivity of the compound can be inferred from the reactivity of similar compounds. For instance, the presence of a hydroxamate group in N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide suggests that it can act as a metal-chelating agent, which is important for its inhibitory activity against aminopeptidase N . The pyrazole and pyrazinyl groups in the compound of interest may also contribute to its reactivity, potentially engaging in various chemical interactions due to their heterocyclic and nitrogen-containing nature.
Physical and Chemical Properties Analysis
The physical and chemical properties of "2-(naphthalen-1-yl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide" can be partially deduced from related compounds. For example, the spectroscopic properties of octakis(pyrazol-1-yl)naphthalene suggest that highly substituted naphthalenes have distinct absorption and emission spectra, which could be relevant for the photophysical behavior of the compound . The solubility of such compounds in common solvents may be limited, as indicated by the poor solubility of the octakis derivatives .
Wissenschaftliche Forschungsanwendungen
Crystallography and Molecular Structure
Research in crystallography involving naphthalene derivatives has led to insights into hydrogen bonding and molecular interactions, contributing to the understanding of solid-state properties and the design of molecular materials with specific characteristics. For instance, the study of naphthalene-2,3-diol and its reactions to form co-crystals reveals the importance of O–H⋯O=C hydrogen bonds in generating chain and layer motifs in molecular structures (Asiri et al., 2010).
Medicinal Chemistry and Pharmacology
In medicinal chemistry, derivatives of naphthalene and pyrazole have been synthesized and evaluated for therapeutic potential, including anti-Parkinson's and antitumor activities. One study synthesized naphthalene bearing 4-thiazolidinone derivatives and evaluated their anti-Parkinson's activity, demonstrating significant free radical scavenging activity and protection in a diseased rat brain model, indicating potential for therapeutic applications (Gomathy et al., 2012). Another research effort focused on the synthesis of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, highlighting its distinct inhibition of cancer cell proliferation, pointing towards its utility in anticancer strategies (Liu et al., 2018).
Materials Science and Chemistry
Studies in materials science have explored the synthesis of naphthalene and pyrazole derivatives for applications in coordination complexes and polymer light-emitting diodes (LEDs). Research on coordination complexes constructed from pyrazole-acetamide derivatives demonstrated significant antioxidant activity, indicating potential for applications in oxidative stress mitigation and materials with antioxidant properties (Chkirate et al., 2019). Furthermore, the development of heteroleptic iridium(III) complexes using pyrazole derivative ligands for polymer LEDs showcases the role of these compounds in enhancing electronic and photonic device performance (Tang et al., 2014).
Eigenschaften
IUPAC Name |
2-naphthalen-1-yl-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O/c27-21(14-17-6-3-5-16-4-1-2-7-18(16)17)24-11-13-26-12-8-19(25-26)20-15-22-9-10-23-20/h1-10,12,15H,11,13-14H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWUBDOFEOUVNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NCCN3C=CC(=N3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3004110.png)


![N-{4-oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutane]-7-yl}prop-2-enamide](/img/structure/B3004113.png)

![4-(4-methylphenyl)-5-{1-[(2-methylphenyl)acetyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3004117.png)

![3-chloro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B3004122.png)


![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B3004126.png)
![4-((3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B3004127.png)

![2,4-Diphenyl-6-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine](/img/structure/B3004131.png)